molecular formula C16H23N3O4 B3030252 1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine CAS No. 885274-54-4

1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine

Cat. No.: B3030252
CAS No.: 885274-54-4
M. Wt: 321.37 g/mol
InChI Key: DNCDPOMEHCNKSV-UHFFFAOYSA-N
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Description

1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid group attached to a pyridine ring, and a piperazine ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Carboxy-Pyridine Intermediate: The carboxy-pyridine intermediate is synthesized by reacting 4-pyridinecarboxaldehyde with a suitable reagent to introduce the carboxylic acid group.

    Coupling Reaction: The protected piperazine and the carboxy-pyridine intermediate are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of piperazine are protected with Boc groups using automated reactors.

    Intermediate Synthesis: The carboxy-pyridine intermediate is synthesized in bulk using optimized reaction conditions to ensure high yield and purity.

    Coupling and Purification: The coupling reaction is carried out in large reactors, followed by purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: The free amine form of the compound, which can be further functionalized.

Scientific Research Applications

1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The Boc group provides stability and protection during synthetic processes, while the carboxy-pyridine moiety allows for interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine: Similar structure but with a naphthalene ring instead of a pyridine ring.

    1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine: Similar structure but with the carboxy group attached to the 3-position of the pyridine ring.

    1-Boc-hexahydro-1,4-diazepine: A diazepine derivative with a Boc-protected homopiperazine structure.

Uniqueness

1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine is unique due to its specific combination of a Boc-protected piperazine ring and a carboxy-pyridine moiety. This combination provides distinct reactivity and interaction profiles, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-4-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-10-8-18(9-11-19)13(14(20)21)12-4-6-17-7-5-12/h4-7,13H,8-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCDPOMEHCNKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154171
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-4-pyridinyl-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-54-4
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-4-pyridinyl-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-4-pyridinyl-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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